A Technical Guide to (3-Methylisoxazol-5-yl)methanamine Hydrochloride: Properties, Synthesis, and Applications
A Technical Guide to (3-Methylisoxazol-5-yl)methanamine Hydrochloride: Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Methylisoxazol-5-yl)methanamine hydrochloride is a heterocyclic organic compound featuring a core 3-methylisoxazole ring linked to a methanamine group. As a hydrochloride salt, it exhibits enhanced solubility in aqueous media compared to its free base, a critical attribute for its application in pharmaceutical and biological research.[1] The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous commercially successful drugs, including the antimicrobial sulfamethoxazole and certain penicillin derivatives like cloxacillin and oxacillin.[2] This prevalence underscores the isoxazole ring's utility as a stable, versatile pharmacophore capable of engaging in various biological interactions.
This guide provides a comprehensive technical overview of (3-Methylisoxazol-5-yl)methanamine hydrochloride, synthesizing available data with established chemical principles. It is designed to serve as a foundational resource for professionals engaged in drug discovery, chemical synthesis, and materials science, offering insights into its physicochemical properties, synthetic routes, reactivity, and safety considerations.
Nomenclature and Chemical Identity
Correctly identifying a chemical entity is paramount for reproducible research and regulatory compliance. The following section details the identifiers for (3-Methylisoxazol-5-yl)methanamine and its hydrochloride salt.
Diagram 1: Chemical Structure of (3-Methylisoxazol-5-yl)methanamine Hydrochloride
Caption: Structure of (3-Methylisoxazol-5-yl)methanamine Hydrochloride.
| Identifier | Value | Source |
| IUPAC Name | (3-methyl-1,2-oxazol-5-yl)methanamine hydrochloride | PubChem[3] |
| CAS Number | 70183-89-0 | ChemicalBook[4] |
| Free Base CAS | 154016-55-4 | PubChem, Sigma-Aldrich[3] |
| Molecular Formula | C₅H₉ClN₂O | Derived |
| Molecular Weight | 148.59 g/mol | Derived |
| Free Base Formula | C₅H₈N₂O | PubChem, Sigma-Aldrich[3] |
| Free Base M.W. | 112.13 g/mol | PubChem, Sigma-Aldrich[3] |
Physicochemical Properties
The majority of publicly available data pertains to the free base, (3-Methylisoxazol-5-yl)methanamine. The properties of the hydrochloride salt can be inferred from this data, with the most significant difference being a marked increase in aqueous solubility. The following table summarizes computed data for the free base.
| Property | Value | Source |
| Topological Polar Surface Area | 52.1 Ų | PubChem[3] |
| XLogP3-AA (logP) | -0.3 | PubChem[3] |
| Hydrogen Bond Donor Count | 2 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
| Rotatable Bond Count | 1 | PubChem[3] |
| Exact Mass | 112.063662883 Da | PubChem[3] |
| Form | Solid | Sigma-Aldrich |
Field Insights:
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Solubility: As a hydrochloride salt, the compound is expected to be soluble in water and polar protic solvents like methanol and ethanol.[1] This is a direct consequence of the ionization of the primary amine, which allows for strong ion-dipole interactions with water molecules. This property is highly advantageous for preparing stock solutions for biological assays and for formulation development.
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pKa: The primary aliphatic amine group is basic. Its conjugate acid (the ammonium cation present in the hydrochloride salt) would be expected to have a pKa in the range of 9-10. This means the compound will be predominantly in its charged, water-soluble form at physiological pH (7.4).
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Stability: Isoxazole rings are generally stable aromatic systems. However, they can be susceptible to ring-opening under certain reductive conditions or in the presence of strong bases. The hydrochloride salt form is generally stable under standard laboratory conditions. Supplier recommendations include storage at -20°C for long-term preservation.[5]
Synthesis and Reactivity
Synthetic Strategy
While specific, detailed synthetic procedures for (3-Methylisoxazol-5-yl)methanamine hydrochloride are not widely published in peer-reviewed journals, a logical and efficient pathway can be devised from common starting materials based on established organic chemistry principles. A plausible route involves the reduction of a nitrile precursor, which itself can be synthesized via established isoxazole formation chemistry.
The key transformation is the construction of the isoxazole ring, which can be achieved through a multicomponent reaction involving hydroxylamine hydrochloride and a β-keto ester, such as ethyl acetoacetate.[2]
Diagram 2: Plausible Synthetic Pathway
Caption: A proposed synthetic workflow for the target compound.
Chemical Reactivity
The reactivity of (3-Methylisoxazol-5-yl)methanamine hydrochloride is dominated by its primary amine functionality.
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Nucleophilicity and Basicity: The lone pair of electrons on the nitrogen atom of the free base makes it a potent nucleophile and a Brønsted-Lowry base. It readily reacts with electrophiles such as acyl chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) to form stable amide bonds. This is the most common and valuable reaction for its use in drug discovery, allowing for its conjugation to other molecular fragments.
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Salt Formation: As a base, the free amine reacts with acids to form ammonium salts. The hydrochloride salt is the most common form for improving handling and solubility.
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Isoxazole Ring Stability: The isoxazole ring is aromatic and relatively stable to many reaction conditions. It can tolerate a wide range of reagents used to modify the aminomethyl side chain. However, potent reducing agents (e.g., catalytic hydrogenation under harsh conditions) can potentially cleave the N-O bond.
Applications in Drug Discovery and Development
(3-Methylisoxazol-5-yl)methanamine hydrochloride serves as a crucial building block for the synthesis of complex molecules with potential therapeutic value.[1] Its utility stems from the combination of the stable isoxazole core and the reactive primary amine handle.
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Scaffold for Library Synthesis: The primary amine allows for straightforward derivatization via amide coupling, reductive amination, or sulfonamide formation, enabling the rapid generation of compound libraries for high-throughput screening.
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Bioisosteric Replacement: The 3-methylisoxazole ring can serve as a bioisostere for other chemical groups, such as phenyl or ester moieties. This allows medicinal chemists to modulate a molecule's physicochemical properties (like solubility, metabolic stability, and polarity) while potentially retaining or enhancing its biological activity.
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Pharmacophore Mimicry: The arrangement of hydrogen bond donors and acceptors in the isoxazole ring, combined with the appended side chain, can mimic the binding interactions of natural ligands with their protein targets, making it a valuable fragment for structure-based drug design.
Safety, Handling, and Storage
Safety is a critical consideration when handling any chemical reagent. The available data for the free base indicates significant oral toxicity.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | Danger | H301: Toxic if swallowed [3][6] |
Handling Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
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Wash hands thoroughly after handling.
Storage:
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Store in a tightly sealed container in a cool, dry place.
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For long-term stability, storage at -20°C is recommended.[5]
-
Store away from strong oxidizing agents and bases.
Exemplary Experimental Protocol: Amide Coupling
To illustrate the practical utility of (3-Methylisoxazol-5-yl)methanamine hydrochloride, this section provides a representative protocol for a standard amide coupling reaction. This procedure is a cornerstone of medicinal chemistry and serves as a self-validating system due to its high reliability and predictability.
Objective: To synthesize N-((3-methylisoxazol-5-yl)methyl)benzamide.
Materials:
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(3-Methylisoxazol-5-yl)methanamine hydrochloride
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Benzoic acid
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
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Anhydrous Dimethylformamide (DMF)
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Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate
-
Deionized water
Protocol Workflow:
Diagram 3: Experimental Workflow for Amide Coupling
Caption: Step-by-step workflow for a typical amide coupling reaction.
Step-by-Step Procedure:
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To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add (3-Methylisoxazol-5-yl)methanamine hydrochloride (1.0 eq).
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Add benzoic acid (1.1 eq) and dissolve the solids in anhydrous DMF.
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Add DIPEA (2.5 eq) dropwise to the stirred solution. The DIPEA serves to neutralize the hydrochloride salt, liberating the free amine, and to act as the base for the coupling reaction.
-
After stirring for 10 minutes, add the coupling agent HATU (1.2 eq) portion-wise. An exotherm may be observed.
-
Allow the reaction to stir at room temperature for 2-4 hours.
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Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
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Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x 20 mL).
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Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure amide product.
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Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Conclusion
(3-Methylisoxazol-5-yl)methanamine hydrochloride is a valuable and versatile building block for chemical synthesis and drug discovery. Its key features—a stable heterocyclic core, a reactive primary amine for facile derivatization, and favorable solubility as a hydrochloride salt—make it an attractive starting material for creating diverse molecular libraries. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its effective and safe utilization in a research setting.
References
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PubChem. (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072. [Link]
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Chemical Label. (3-Methylisoxazol-5-yl)methanamine. [Link]
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PubChem. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172. [Link]
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Chemical-Suppliers. (3-Methylisoxazol-5-yl)methanamine | CAS 154016-55-4. [Link]
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MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]
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PharmaCompass. 3-Amino-5-methyl-isoxazole | Drug Information. [Link]
- Google Patents. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
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Pharmaffiliates. Chemical Name : 3-Methylisoxazol-5-amine, CAS No : 14678-02-5. [Link]
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NIH National Library of Medicine. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. [Link]
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Georganics. (5-Methyl-3-isoxazolyl)methylamine - High purity. [Link]
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